molecular formula C21H17N5O3 B6076704 N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

Cat. No.: B6076704
M. Wt: 387.4 g/mol
InChI Key: XCQKLPRGRSJANQ-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry, and a nitrobenzamide moiety, which is often associated with biological activity.

Properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-13-3-7-16(8-4-13)25-23-19-11-14(2)18(12-20(19)24-25)22-21(27)15-5-9-17(10-6-15)26(28)29/h3-12H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQKLPRGRSJANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzotriazole Core: This step involves the cyclization of an appropriate precursor, such as 2-(4-methylphenyl)hydrazine, with ortho-nitrobenzaldehyde under acidic conditions to form the benzotriazole ring.

    Nitration: The benzotriazole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitro-substituted benzotriazole is reacted with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives of the original compound.

Scientific Research Applications

N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the nitrobenzamide moiety can act as a pharmacophore, binding to active sites of enzymes or receptors, thereby modulating their activity. The benzotriazole ring can also participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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